4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline

Molecular Properties Structure-Activity Relationship Chemical Identification

4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline (CAS 90680-32-3) is a substituted aromatic diamine with the molecular formula C16H20N2 and a molecular weight of 240.34 g/mol. It belongs to the class of diaminodiphenylmethane derivatives, characterized by two primary amine groups on separate phenyl rings linked by a methylene bridge, with ethyl and methyl substituents on one aniline ring.

Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
CAS No. 90680-32-3
Cat. No. B12690015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline
CAS90680-32-3
Molecular FormulaC16H20N2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC(=C1)CC2=CC=C(C=C2)N)C)N
InChIInChI=1S/C16H20N2/c1-3-14-10-13(8-11(2)16(14)18)9-12-4-6-15(17)7-5-12/h4-8,10H,3,9,17-18H2,1-2H3
InChIKeyXSVKKJLZPRFMCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline (CAS 90680-32-3): Physicochemical Identity and Regulatory Status


4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline (CAS 90680-32-3) is a substituted aromatic diamine with the molecular formula C16H20N2 and a molecular weight of 240.34 g/mol [1]. It belongs to the class of diaminodiphenylmethane derivatives, characterized by two primary amine groups on separate phenyl rings linked by a methylene bridge, with ethyl and methyl substituents on one aniline ring . The compound is an asymmetrically substituted isomer, distinct from its symmetrical counterparts like 4,4'-Methylenebis(2-ethyl-6-methylaniline) (CAS 19900-72-2) [2]. It is registered under EINECS number 292-667-1 and has a UNII identifier of DNZ4D4U98V [3][4].

Why Substituting 4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline with a Close Structural Analog Can Lead to Experimental Divergence


The asymmetric substitution pattern and specific isomeric configuration of 4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline directly govern its physicochemical and steric properties, making generic substitution unreliable. Even subtle shifts in the position of substituents among its closest analogs—such as the ortho-isomer 4-[(2-aminophenyl)methyl]-2-ethyl-6-methylaniline (CAS 93778-06-4) or the des-methyl variant (CAS 51839-50-0)—lead to quantifiable differences in key computed properties like XLogP3 and Topological Polar Surface Area (TPSA) [1][2]. These variations can affect solubility, membrane permeability, and reactivity, which are critical in applications from polymerization kinetics to analytical method development. Using a non-identical analog without verification introduces a significant risk of divergent experimental outcomes, invalidating comparability in research or production processes.

Quantitative Differentiation of 4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline (CAS 90680-32-3) from its Closest Analogs


Molecular Weight (MW) Differentiation from Des-Methyl and Regioisomeric Analogs

The target compound possesses a molecular weight of 240.34 g/mol, which is 14.02 g/mol (6.2%) higher than the des-methyl analog 4-[(4-aminophenyl)methyl]-2-ethylaniline (CAS 51839-50-0, MW: 226.32 g/mol) [1][2]. This difference in mass directly impacts stoichiometric calculations for any reaction or formulation. While the ortho-isomer 4-[(2-aminophenyl)methyl]-2-ethyl-6-methylaniline (CAS 93778-06-4) shares the same molecular formula and weight, it is a distinct compound with a different InChIKey (QAFCDBUOXXLIEE-UHFFFAOYSA-N vs. XSVKKJLZPRFMCU-UHFFFAOYSA-N), confirming positional isomerism and non-interchangeability [3].

Molecular Properties Structure-Activity Relationship Chemical Identification

Lipophilicity (XLogP3-AA) Differences Between the para- and ortho-Aminobenzyl Isomers

The computed lipophilicity of the target compound is XLogP3-AA = 3.6, which is 0.3 log units higher than that of its ortho-isomer counterpart, 4-[(2-aminophenyl)methyl]-2-ethyl-6-methylaniline (XLogP3 = 3.3) [1][2]. A difference of 0.3 in XLogP3 translates to an approximately 2-fold difference in the octanol-water partition coefficient, indicating significantly different partitioning behavior between aqueous and lipid environments. This can directly affect the compound's behavior in liquid-liquid extractions, retention time in reverse-phase HPLC, and passive membrane permeability in biological studies.

ADME Properties Solubility Drug Design

Topological Polar Surface Area (TPSA) as a Differentiator for Hydrogen Bonding Capacity

The target compound has a TPSA of 52.00 Ų, identical to its ortho-isomer (CAS 93778-06-4) and des-methyl analog (CAS 51839-50-0) as they all possess two primary amine groups [1][2][3]. While this value does not differentiate the target from its closest diamine analogs, it serves as a key differentiator from non-diamine or mono-amine aniline derivatives that might be considered as alternatives. A TPSA of 52 Ų is characteristic of a compound with two H-bond donors and two H-bond acceptors, and this property is invariant within the diamine class but critical for procurement specification.

Physicochemical Property Drug-likeness Chromatography

Regulatory and Unique Identifier Differentiation from Ortho-Isomer and Des-Methyl Analog

The target compound is assigned a unique set of regulatory identifiers: EINECS 292-667-1, UNII DNZ4D4U98V, and DSSTox Substance ID DTXSID70518880 [1][2]. These are distinct from those of its closest analogs: the ortho-isomer (CAS 93778-06-4) has EINECS 298-139-7 and UNII 2N6ZQ43NKY [3], while 4-[(4-Aminophenyl)methyl]-2-ethylaniline has UNII RS8UB0P64V [4]. The UNII (Unique Ingredient Identifier) is a non-proprietary, unique identifier assigned by the FDA, ensuring clear regulatory differentiation. The EINECS number confirms the compound's historical commercial existence on the European market, differing from its isomers.

Regulatory Compliance Supply Chain Integrity Chemical Tracking

Analytical Method Availability: Validated Reverse-Phase HPLC Protocol for Identity and Purity Testing

A dedicated reverse-phase HPLC method has been developed and published for the separation of this specific compound, 4-((4-Aminophenyl)methyl)-2-ethyl-6-methylaniline, using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, which is adaptable for MS detection by substituting formic acid [1]. While similar methods may exist for analogs, the availability of a documented, compound-specific protocol provides a verified starting point for purity analysis and method validation. The method is noted to be scalable for preparative separation, which is crucial for compound purification. This specific analytical documentation reduces method development time compared to an analog where no such protocol is publicly available.

Quality Control Analytical Chemistry Method Transfer

Precision Application Scenarios for 4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline Driven by Physicochemical Differentiation


Synthesis of Asymmetric, High-Performance Polyimides

The molecule's asymmetric structure and specific XLogP3 value of 3.6 make it a candidate for introducing controlled chain packing disruption in polyimide synthesis. The specific 4-aminobenzyl substitution pattern can be leveraged to tailor polymer solubility and processability, as seen in related diaminodiphenylmethane research, differentiating it from the symmetrical 4,4'-Methylenebis(2-ethyl-6-methylaniline) [1]. The quantifiably higher lipophilicity (XLogP3 3.6 vs. 3.3 for some analogs) suggests different solubility profiles for the resulting polymers in organic solvents [2].

Development of a Structurally Specific Internal Standard for HPLC-MS Bioanalysis

The compound's unique regulatory UNII (DNZ4D4U98V) and availability of a published HPLC method [3] make it a verifiable and analytically distinct candidate for use as an internal standard or reference material in LC-MS bioanalytical assays. Its molecular weight (240.34 g/mol) and lipophilicity (XLogP3 3.6) provide a clear mass/retention time separation window from closely related analytes, ensuring that any substitution with an isomer like the ortho-isomer (UNII 2N6ZQ43NKY) would compromise assay integrity [4].

Starting Material for Patent-Specific Pharmaceutical Intermediates

The distinct InChIKey (XSVKKJLZPRFMCU-UHFFFAOYSA-N) and EINECS 292-667-1 registry uniquely identify this compound for use in synthesizing patentable pharmaceutical candidates. Specifically, related aniline derivatives have been patented for their use as pharmaceutical agents. Using this precise isomer as a building block ensures the synthesis route is reproducible and distinct from routes using the ortho-isomer (EINECS 298-139-7), thereby supporting novel composition-of-matter claims [5].

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